N-Trichloromethylthio-cis-delta(sup 4)-cyclohexene-1,2-dicarboximide

Catalog No.
S522614
CAS No.
133-06-2
M.F
C9H8Cl3NO2S
M. Wt
300.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Trichloromethylthio-cis-delta(sup 4)-cyclohexene...

CAS Number

133-06-2

Product Name

N-Trichloromethylthio-cis-delta(sup 4)-cyclohexene-1,2-dicarboximide

IUPAC Name

(3aS,7aR)-2-(trichloromethylsulfanyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Molecular Formula

C9H8Cl3NO2S

Molecular Weight

300.6 g/mol

InChI

InChI=1S/C9H8Cl3NO2S/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-2,5-6H,3-4H2/t5-,6+

InChI Key

LDVVMCZRFWMZSG-OLQVQODUSA-N

solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
In water, 5.1 mg/L at 25 °C
7.78 g/100 mL chloroform; 8.15 g/100 mL tetrachloroethane; 4.96 g/100 mL cyclohexanone; 4.70 g/100 mL dioxane; 2.13 g/100 mL benzene; 0.69 g/100 mL toluene; 0.04 g/100 mL heptane; 0.29 g/100 mL ethanol; 0.25 g/100 mL ether at 26 °C
20 g/kg xylene; 21 g/kg acetone; 1.7 g/kg isopropanol; 23 g/kg cyclohexanone at 26 °C
Slightly soluble in ethylene dichloride
For more Solubility (Complete) data for CAPTAN (6 total), please visit the HSDB record page.
Solubility in water, g/100ml at 25Â °C: (none)
(77 °F): 0.0003%

Synonyms

Aacaptan; Agrosol S; AI3-26538; Amercide; Bangton; Buvisild K; Captab; Captadin; Captaf; Captan; Hexacap; Captax; Glyodex 3722; Vanicide

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl

Isomeric SMILES

C1C=CC[C@H]2[C@@H]1C(=O)N(C2=O)SC(Cl)(Cl)Cl

The exact mass of the compound Captan is 298.9341 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)1.70e-05 min water, 5.1 mg/l at 25 °c7.78 g/100 ml chloroform; 8.15 g/100 ml tetrachloroethane; 4.96 g/100 ml cyclohexanone; 4.70 g/100 ml dioxane; 2.13 g/100 ml benzene; 0.69 g/100 ml toluene; 0.04 g/100 ml heptane; 0.29 g/100 ml ethanol; 0.25 g/100 ml ether at 26 °c20 g/kg xylene; 21 g/kg acetone; 1.7 g/kg isopropanol; 23 g/kg cyclohexanone at 26 °cslightly soluble in ethylene dichloridesoluble in kerosenesolubility of captan in water in the presence of acetone at a concentration of 10 ul/l: 5328 + or - 274 ug/l; acetone at 100 ul/l: 5992 + or - 337 ug/l; acetone at 500 ul/l: 6526 + or - 319 ug/l. /from table/solubility in water, g/100ml at 25 °c: (none)(77°f): 0.0003%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36726. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoindoles. It belongs to the ontological category of isoindoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

N-Trichloromethylthio-cis-delta(sup 4)-cyclohexene-1,2-dicarboximide (CAS 133-06-2), commonly known as Captan, is a broad-spectrum, multi-site chloroalkylthio fungicide characterized by its tetrahydrophthalimide core and trichloromethylthio side chain. In industrial and agricultural procurement, it is primarily valued for its robust protective action against a wide array of fungal pathogens, functioning via the rapid reaction of its trichloromethylthio group with cellular thiols. Unlike systemic single-site inhibitors, its multi-site mechanism minimizes the risk of pathogen resistance. Key baseline properties include a low water solubility (approximately 3.3 to 4.9 mg/L at 25°C), an octanol-water partition coefficient (LogP) of 2.57, and a melting point of 178°C, making it highly stable and suitable for wettable powder (WP) and water-dispersible granule (WDG) formulations .

Research Fit

Mechanism Multi-site inhibitor (FRAC M04) for resistance monitoring studies
Spectrum Broad-spectrum crop protectant for fruit, vegetable, and ornamental field research
Status EU approved until 2039 — supports long-term research procurement

Buyers frequently consider substituting Captan with its close structural analog, Folpet (CAS 133-07-3), assuming interchangeable multi-site fungicidal performance. However, generic substitution fails because the core ring structure—a cyclohexene ring in Captan versus a benzene ring in Folpet—fundamentally alters the compound's hydrolytic stability, degradation pathway, and biological reactivity. Folpet undergoes significantly faster aqueous hydrolysis but slower thiol-mediated degradation compared to Captan, narrowing its formulation window and altering its onset of action. Furthermore, Folpet degrades into phthalimide (PI), a ubiquitous environmental contaminant derived from plastics and phthalic anhydride, which severely complicates regulatory residue tracking. In contrast, Captan degrades into tetrahydrophthalimide (THPI), providing a distinct, unambiguous analytical marker. Substituting Captan with Folpet can therefore lead to premature formulation breakdown, false positives in compliance testing, and reduced efficacy during critical pathogen germination phases [1].

Substitution Risk

Dermal absorption profiles of phthalimide fungicides may differ significantly; generic substitution without exposure assessment is not supported.
Regulatory status varies: captafol is withdrawn from most markets (IARC 2A), whereas captan remains approved for research use.
Biocontrol agent compatibility differs; direct substitution may affect integrated pest management program outcomes.

Aqueous Hydrolysis vs. Thiol-Mediated Reactivity Kinetics

The stability profile of Captan is inversely related to its aromatic analog, Folpet, depending on the environment. In aqueous solutions, Captan exhibits superior hydrolytic stability, whereas Folpet hydrolyzes rapidly (with a half-life dropping to between 67 seconds and 2.6 hours depending on pH). Conversely, in biological systems containing sulfhydryl compounds (blood or cellular thiols), Captan undergoes thiol-mediated degradation significantly faster than Folpet [1].

Evidence DimensionHydrolysis rate vs. Thiol-mediated degradation rate
Target Compound DataSlower aqueous hydrolysis; faster thiol-mediated degradation
Comparator Or BaselineFolpet (Faster aqueous hydrolysis; slower thiol-mediated degradation)
Quantified DifferenceInverted kinetic stability profile between aqueous and biological environments
ConditionsAqueous media vs. biological thiol-rich environments

Captan provides a wider processing window for aqueous formulations while ensuring a more rapid localized fungicidal reaction upon cellular entry compared to its aromatic analog.

Dermal absorption vs folpet
Head-to-head
Captan urinary THPI recovery: 0.02%; Folpet: 1.8% (≈90× difference)
Reported dermal exposure model context
Human volunteer forearm study, 24 h unoccluded, LC-MS/MS

Analytical Traceability and Residue Tracking Reliability

A critical procurement differentiator for agricultural applications is the ability to accurately track degradation products for regulatory compliance. Captan degrades exclusively into tetrahydrophthalimide (THPI), a highly specific and reliable analytical marker. In contrast, Folpet degrades into phthalimide (PI). Because PI is also a ubiquitous environmental artifact formed from phthalic anhydride (commonly found in plastics and house dust), Folpet residue analysis is highly susceptible to false positives and background interference, complicating Maximum Residue Limit (MRL) enforcement [1].

Evidence DimensionPrimary degradation marker specificity
Target Compound DataDegrades to THPI (highly specific analytical marker)
Comparator Or BaselineFolpet (Degrades to PI, a ubiquitous environmental contaminant)
Quantified DifferenceElimination of background interference in GC/LC-MS/MS residue tracking
ConditionsStandard QuEChERS extraction and environmental residue monitoring

Procuring Captan eliminates the regulatory compliance risks and false-positive residue detections associated with the ubiquitous background contamination of Folpet's primary metabolite.

Carcinogenicity classification
Class-level
Captan: EPA “not likely carcinogen”, IARC Group 3, EU approved; Captafol: IARC 2A, banned
Regulatory status context for procurement
Regulatory assessments: IARC 1991, EPA 2004, EU Reg. 1107/2009

Pathogen Germination-Phase Efficacy

In application-specific performance against Venturia inaequalis (the causal agent of apple scab), the timing of application reveals significant efficacy differences between structural analogs. Controlled in vivo trials demonstrate that Captan provides noticeably superior disease control when applied during the critical pathogen germination phase compared to Folpan (Folpet formulations), achieving the higher efficacy levels required for early-stage protection [1].

Evidence DimensionScab control efficacy during germination spray timing
Target Compound DataHigh efficacy in arresting germination
Comparator Or BaselineFolpet (Noticeably reduced efficacy during the same spray timing)
Quantified DifferenceSignificant observable improvement in scab reduction for Captan over Folpet during early infection
ConditionsIn vivo application during the germination phase of Venturia inaequalis

For early-season crop protection programs, Captan is the superior procurement choice to arrest pathogen development before systemic infection occurs.

Apple storage scab control
Head-to-head
Ranked highest: 85%–74% disease control at 45–90 days postharvest
Supports postharvest endpoint review
Pre-harvest 0.2% spray, Venturia inaequalis, ambient storage
Trichoderma compatibility
Head-to-head
79.87% compatibility — highest among three tested multi-site fungicides
IPM compatibility screening context
In vitro, 4 Trichoderma spp., captan at 450–1350 mg/L
Resistance profile (D. applanata)
Cross-study comparable
0% resistance to captan vs 40% to boscalid and 30% to fluopyram in field isolates
Resistance monitoring endpoint context
Serbian field isolates, in vitro mycelial assay

Early-Season Protective Fungicide Formulations

Because Captan demonstrates superior efficacy during the pathogen germination phase compared to aromatic analogs like Folpet, it is the optimal active ingredient for early-season protective sprays against Venturia inaequalis (apple scab) and Botrytis cinerea. Its rapid thiol-mediated reactivity ensures immediate pathogen neutralization upon spore contact [1].

Strict-Compliance Agricultural Export Markets

In markets with stringent Maximum Residue Limits (MRLs), Captan is preferred over Folpet. Captan's degradation into the highly specific THPI metabolite avoids the severe false-positive risks associated with Folpet's PI metabolite, which is a ubiquitous environmental contaminant from plastics. This ensures clean, unambiguous analytical audits [2].

Aqueous Tank-Mix Formulations

Due to its slower rate of aqueous hydrolysis relative to Folpet, Captan is better suited for complex aqueous tank-mixes and water-dispersible granule (WDG) formulations where extended pre-application stability is required without premature active ingredient degradation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Integrated pest management with Trichoderma
Biocontrol agent compatibility screening
Trichoderma compatibility assay validation
Postharvest apple scab research
Pre-harvest protectant efficacy review
Storage scab endpoint duration monitoring
Resistance management in small fruit
Multi-site FRAC M04 mechanism review
D. applanata isolate sensitivity monitoring
Occupational exposure assessment
Dermal absorption profile context
Urinary metabolite recovery and exposure modeling

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Captan is a white solid dissolved in a liquid carrier. It is a water emulsifiable liquid. It can cause illness by inhalation, skin absorption and/or ingestion. The primary hazard of this material is that it poses a threat to the environment. In case of release immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil to contaminate groundwater. It is used as a fungicide.
Odorless, white, crystalline powder. [fungicide] [Note: Commercial product is a yellow powder with a pungent odor.]; [NIOSH]
WHITE CRYSTALS.
Odorless, white, crystalline powder.
Odorless, white, crystalline powder. [fungicide] [Note: Commercial product is a yellow powder with a pungent odor.]

Color/Form

White to cream powder
Crystals from carbon tetrachloride
Colorless crystals
White, crystalline powder [Note: Commercial product is a yellow powder]

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Exact Mass

298.934133 Da

Monoisotopic Mass

298.934133 Da

Boiling Point

Decomposes (NTP, 1992)
decomposes
Decomposes

Heavy Atom Count

16

Density

1.74 at 68 °F (USCG, 1999) - Denser than water; will sink
1.74 g/cu cm at 25 °C
Relative density (water = 1): 1.74
1.74

LogP

2.8 (LogP)
log Kow = 2.80
2.35

Odor

Odorless [Note: Commercial product has a pungent odor]

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides, nitrogen oxides (NOx), sulfur oxides, hydrogen chloride gas.
Captan decomposes fairly readily in alkaline media (pH>8). It is hydrolytically stable at neutral or acid pH but decomposes when heated alone at its freezing/melting point.
Hydrolysed slowly at neutral pH, rapidly in alkali. Thermal DT50 /50% degradation time/ >4 yr (80 °C), 14.2 day (120 °C).
When heated to decomposition it emits toxic fumes of /chloride, sulfur oxides, and nitrogen oxides/.

Appearance

Solid powder

Melting Point

352 °F (NTP, 1992)
172.5 °C
Colorless to beige amorphous solid with a pungent odor. MP: 175-178 °C /Technical grade/
No melting point; decomposes at 178Â °C
352 °F
352 °F (Decomposes)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EOL5G26Q9F

GHS Hazard Statements

H303: May be harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H351: Suspected of causing cancer [Warning Carcinogenicity]

Use and Manufacturing

Captan is used as a fungicide. An overview is available from the National Pesticide Information Center, a consumer pesticide web site produced in cooperation between Oregon State University and the U.S. Environmental Protection Agency, at http://npic.orst.edu/index.html(1).

MeSH Pharmacological Classification

Fungicides, Industrial

Vapor Pressure

less than 0.00001 mmHg at 77 °F (NTP, 1992)
9X10-8 mm Hg at 25 °C
0 mmHg (approx)

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Impurities

... Bis-(trichloromethyl) disulfide is an impurity found in technical /grade/ captan.
One sample of technical-grade captan was 96% pure, with the remainder consisting of sodium chloride, water and tetrahydrophthalimide.

Other CAS

133-06-2

Absorption Distribution and Excretion

Captan and folpet are two fungicides largely used in agriculture, but biomonitoring data are mostly limited to measurements of captan metabolite concentrations in spot urine samples of workers, which complicate interpretation of results in terms of internal dose estimation, daily variations according to tasks performed, and most plausible routes of exposure. This study aimed at performing repeated biological measurements of exposure to captan and folpet in field workers (i) to better assess internal dose along with main routes-of-entry according to tasks and (ii) to establish most appropriate sampling and analysis strategies. The detailed urinary excretion time courses of specific and non-specific biomarkers of exposure to captan and folpet were established in tree farmers (n = 2) and grape growers (n = 3) over a typical workweek (seven consecutive days), including spraying and harvest activities. The impact of the expression of urinary measurements [excretion rate values adjusted or not for creatinine or cumulative amounts over given time periods (8, 12, and 24 hr)] was evaluated. Absorbed doses and main routes-of-entry were then estimated from the 24-hr cumulative urinary amounts through the use of a kinetic model. The time courses showed that exposure levels were higher during spraying than harvest activities. Model simulations also suggest a limited absorption in the studied workers and an exposure mostly through the dermal route. It further pointed out the advantage of expressing biomarker values in terms of body weight-adjusted amounts in repeated 24-hr urine collections as compared to concentrations or excretion rates in spot samples, without the necessity for creatinine corrections.
Extensive studies of captan have shown that it is readily absorbed from the gastrointestinal tract, rapidly metabolized, and eliminated from the body. The probable metabolic pathways of both the tetrahydrophthalimide and trichloromethylthio moieties have been elucidated. In rats, the tetrahydrophthalimide moiety is excreted, 92% in 48 hr and 97% in 96 hr (85% in the urine and 12 in the feces. The trichloromethylthio moiety is converted to thiophosgene, which is further metabolized to thiazolidine-2-thione-4-carboxylic acid, which is excreted in the urine of orally dosed rats; carbon dioxide is also a product of the metabolism of thiophosgene through the intermediate formation of carbonyl sulfide. Thiophosgene is also detoxified by sulfites present in the gut and is excreted in the urine of orally dosed rats to yield dithiobis(methanesulfonic acid) and its disulfide monooxide derivative.
Captan is rapidly absorbed from GI tract and rapidly /metabolized/ in the blood. It does not accumulate in tissues and reacts readily with thiol-containing compounds.
After an oral dose of (35)S-captan, more than 90% of the radioactivity was excreted in the feces and urine within 24 hours, and almost 100 % within 3 days; 0.01-0.05% of the radioactivity was detected in organs or incorporated in proteins and nucleic acids.
For more Absorption, Distribution and Excretion (Complete) data for CAPTAN (8 total), please visit the HSDB record page.

Metabolism Metabolites

Following oral exposure, captan fungicides are rapidly metabolized in the body to yield two metabolites that can be measured in the urine: tetrahydrophthalimide (THPI) and thiazolidine-2-thione-4-carboxilic acid (TTCA). Both are considered useful biomarkers for occupational exposure.
Extensive studies of captan have shown that it is readily absorbed from the gastrointestinal tract, rapidly metabolized, and eliminated from the body. The probable metabolic pathways of both the tetrahydrophthalimide and trichloromethylthio moieties have been elucidated. In rats, the tetrahydrophthalimide moiety is excreted, 92% in 48 hr and 97% in 96 hr (85% in the urine and 12 in the feces. The trichloromethylthio moiety is converted to thiophosgene, which is further metabolized to thiazolidine-2-thione-4-carboxylic acid, which is excreted in the urine of orally dosed rats; carbon dioxide is also a product of the metabolism of thiophosgene through the intermediate formation of carbonyl sulfide. Thiophosgene is also detoxified by sulfites present in the gut and is excreted in the urine of orally dosed rats to yield dithiobis(methanesulfonic acid) and its disulfide monooxide derivative.
Captan is metabolized in vitro by liver mixed-function oxidases to carbonyl sulfide, suggesting a pathway similar to that which occurs in vivo.
Degradation in the gut appears to play a major role in the metabolism of captan. The toxic metabolite thiophosgene is produced from the trichloromethylthio moiety of the molecule in the presence of cellular thiol compounds. It is further metabolized to thiazolidine-2-thione-4-carboxylic acid, which is excreted in the urine of orally doses rats; carbon dioxide is also a product of the metabolism of thiophosgene with the intermediate formation of carbonyl sulfide (23% of the administered radiocarbon is expired as (14)CO2). Thiophosgene is also detoxified by sulfites present in the gut and is excreted in the urine of orally dosed rats to yield dithiobis(methanesulfonic acid) and its disulfide monooxide derivative.
For more Metabolism/Metabolites (Complete) data for CAPTAN (9 total), please visit the HSDB record page.

Wikipedia

Captan

Biological Half Life

The dermal penetration of (14)C-Iabeled captan was studied in young and adult rats ... . Dermal absorption was biphasic, with at least 93% of dose having a half-life on the skin of at least 1000 hours.
The degradation of captan (purity, 79.9%) during incubation with human blood was investigated. Captan at a concentration of about 1 ug/mL was mixed with blood at 37 °C. At various time-points ranging from 0 to 31 s the reaction was terminated by adding phosphoric acid and acetone. Degradation of captan and formation of THPI was measured. Captan was metabolized rapidly to THPI. The calculated half-life was 0.97 s. Mass spectrometry revealed that THPI was the only degradation product.
... The very short half-lives of captan and thiophosgene in blood (0.9 and 0.6 seconds, respectively) show these compounds will not reach the fetus directly when orally ingested, but THPI is likely to. ...

Use Classification

Bactericides, Fungicides
Environmental transformation -> Pesticides (parent, predecessor)
FUNGICIDES

Methods of Manufacturing

Captan is produced by reaction of 1,2,3,6-tetrahydrophthalimide with trichloromethanesulfenyl chloride (perchloromethylmercaptan) in the presence of sodium hydroxide.
Reaction of perchloromethyl mercaptan with tetrahydrophthalimide in the presence of sodium hydroxide.

General Manufacturing Information

1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-[(trichloromethyl)thio]-: ACTIVE
The WHO Recommended Classification of Pesticides by Hazard identifies captan as unlikely to present an acute hazard in normal use; Main Use: fungicide, other than for seed treatment.

Analytic Laboratory Methods

Method: NIOSH 5601, Issue 2; Procedure: high performance liquid chromatography with ultraviolet detection; Analyte: captan; Matrix: air; Detection Limit: 4.8 ug/sample.
Method: NIOSH 9202, Issue 1; Procedure: high performance liquid chromatography with ultraviolet detection; Analyte: captan; Matrix: isopropanol hand rinse solution; Detection Limit: 123 ug/sample.
Method: NIOSH 9205, Issue 1; Procedure: high performance liquid chromatography with ultraviolet detection; Analyte: captan; Matrix: dermal patch; Detection Limit: 20.2 ug/sample.
Method: OSHA PV2093; Procedure: high performance liquid chromatography with ultraviolet detection; Analyte: captan; Matrix: air; Detection Limit: 0.02 mg/cu m.
For more Analytic Laboratory Methods (Complete) data for CAPTAN (23 total), please visit the HSDB record page.

Clinical Laboratory Methods

Method: EPA-OW/OST 1699; Procedure: high resolution gas chromatography combined with high resolution mass spectrometry; Analyte: captan; Matrix: water, soil, sediment, biosolids, and tissue; Detection Limit: 182 pg/L.
A gas-liquid chromatographic method has been developed for the determination of captan and 2 metabolites, tetrahydrophthalimide and tetrahydrophthalamic acid in milk and meat, using an electron capture detector. Recoveries from milk samples fortified @ 0.02-10 ppm ranged from 71 to 102%; recoveries from meat samples fortified @ 0.04-10 ppm ranged from 75 to 99%.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects.
Store in a secure poison location. ... Store in tightly close containers in a cool, well-ventilated area away from water, heat, and incompatible materials. Metal containers involving the transfer of this chemical should be grounded and bonded. Where possible, automatically pump liquid from drums or other storage containers to process containers. Drums must be equipped with self-closing valves, pressure-vacuum bungs, and flame arresters. Use only nonsparking tools and equipment, especially when opening and closing containers of this chemical. Sources of ignition, such as smoking and open flames, are prohibited where this chemical is used, handled, or stored in a manner that could create a potential fire or explosion hazard. A regulated, marked area should be established where this chemical is handled, used, or stored in compliance with OSHA Standard 1910.1045.
Store in a cool, dry place.
Storage should be under lock and key and secure from access by unauthorized persons and children. Storage should be in a cool, dry area away from and heat or ignition source. ... Store in original container only.. /Captan 4L/
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential users/

Interactions

Carcinogenic and co-carcinogenic potential of captan following topical exposure was determined in female Swiss albino mice. Tumor-initiating properties of captan were examined in seven study groups: untreated controls; captan (single dose) plus 12-o-tetradecanoylphorbol-1 3-acetate (TPA); captan (multiple dose) plus TPA; 7,12-dimethylbenzanthracene (DMBA) plus TPA; captan (single dose) plus acetone; captan (multiple dose) plus acetone; and dimethyl sulfoxide (DMSO) plus TPA. Tumor-promoting activity was assessed in six of these groups, and complete carcinogenic activity was assessed in five groups: Untreated controls; benzo(a)pyrene; captan; DMSO; and acetone. Total treatment period was 52 weeks. Surviving mice were sacrificed at end of 1 year. Topical application of captan was found to cause initiation of mouse skin in a two-stage cancer initiation-promotion model. While single application of captan was insufficient to initiate skin tumor development in most mice, multiple exposure to captan resulted in cumulative incidence of 21 tumors, and DMBA plus TPA-treated mice had 90 tumors detected. In this report, captan failed to demonstrate any tumor-promoting or complete carcinogenic activity.

Stability Shelf Life

Stable under recommended storage conditions.
Captan decomposes fairly readily in alkaline media (pH>8). It is hydrolytically stable at neutral or acid pH but decomposes when heated alone at its freezing/melting point.
1: Nesakumar N, Sethuraman S, Krishnan UM, Rayappan JB. Cyclic voltammetric acetylcholinesterase biosensor for the detection of captan in apple samples with the aid of chemometrics. Anal Bioanal Chem. 2015 Jun;407(16):4863-8. doi: 10.1007/s00216-015-8687-1. Epub 2015 Apr 21. PubMed PMID: 25895947.
2: Heredia-Ortiz R, Bouchard M. Toxicokinetic modeling of captan fungicide and its tetrahydrophthalimide biomarker of exposure in humans. Toxicol Lett. 2012 Aug 13;213(1):27-34. doi: 10.1016/j.toxlet.2011.09.023. Epub 2011 Sep 29. PubMed PMID: 21979173.
3: Nesakumar N, Ramachandra BL, Sethuraman S, Krishnan UM, Rayappan JB. Evaluation of Inhibition Efficiency for the Detection of Captan, 2,3,7,8-Tetrachlorodibenzodioxin, Pentachlorophenol and Carbosulfan in Water: An Electrochemical Approach. Bull Environ Contam Toxicol. 2016 Feb;96(2):217-23. doi: 10.1007/s00128-015-1705-3. Epub 2015 Nov 26. PubMed PMID: 26611369.
4: Gottzein AK, Musshoff F, Madea B. Systematic toxicological analysis revealing a rare case of captan ingestion. J Forensic Sci. 2013 Jul;58(4):1099-103. doi: 10.1111/1556-4029.12154. Epub 2013 May 21. PubMed PMID: 23692481.
5: Galea KS, MacCalman L, Jones K, Cocker J, Teedon P, Cherrie JW, van Tongeren M. Urinary biomarker concentrations of captan, chlormequat, chlorpyrifos and cypermethrin in UK adults and children living near agricultural land. J Expo Sci Environ Epidemiol. 2015 Nov-Dec;25(6):623-31. doi: 10.1038/jes.2015.54. Epub 2015 Sep 16. PubMed PMID: 26374656; PubMed Central PMCID: PMC4611359.
6: Berthet A, Bouchard M, Danuser B. Toxicokinetics of captan and folpet biomarkers in orally exposed volunteers. J Appl Toxicol. 2012 Mar;32(3):194-201. doi: 10.1002/jat.1653. Epub 2011 Mar 5. PubMed PMID: 21381057.
7: Sadło S, Duda M, Piechowicz B, Jaźwa A. Comparative study on disappearance trends of captan and trifloxystrobin residues on fruit and apple tree leaves using internal normalisation method. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2013;30(5):826-32. doi: 10.1080/19440049.2013.790088. Epub 2013 May 28. PubMed PMID: 23710563.
8: Hines CJ, Deddens JA, Coble J, Kamel F, Alavanja MC. Determinants of captan air and dermal exposures among orchard pesticide applicators in the Agricultural Health Study. Ann Occup Hyg. 2011 Jul;55(6):620-33. doi: 10.1093/annhyg/mer008. Epub 2011 Mar 22. PubMed PMID: 21427168; PubMed Central PMCID: PMC3131503.
9: Boran H, Capkin E, Altinok I, Terzi E. Assessment of acute toxicity and histopathology of the fungicide captan in rainbow trout. Exp Toxicol Pathol. 2012 Mar;64(3):175-9. doi: 10.1016/j.etp.2010.08.003. Epub 2010 Sep 2. PubMed PMID: 20817491.
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